molecular formula C12H11BrN2O3 B12904831 Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate CAS No. 88051-09-6

Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate

Cat. No.: B12904831
CAS No.: 88051-09-6
M. Wt: 311.13 g/mol
InChI Key: HQNRIYDQTYXGKI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a synthetic organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a bromine atom, an ethyl ester group, and a quinoxaline moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate typically involves the bromination of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the quinoxaline moiety can undergo reduction to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substituted derivatives with various functional groups.
  • Reduced alcohol derivatives.
  • Oxidized products with modified functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the quinoxaline moiety play crucial roles in binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 2-bromo-3-oxopentanoate
  • Ethyl 2-bromo-2-(3-oxo-3,4-dihydroindol-2-yl)acetate
  • Ethyl 2-bromo-2-(3-oxo-3,4-dihydrobenzoxazin-2-yl)acetate

Comparison: Ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is unique due to the presence of the quinoxaline moiety, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for research and development.

Biological Activity

Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a quinoxaline moiety fused with an ethyl acetate group, characterized by the molecular formula C12H12BrN2O3C_{12}H_{12}BrN_2O_3. The presence of bromine and nitrogen atoms contributes to its reactivity and biological properties. The compound's structure is illustrated below:

ComponentStructure
Quinoxaline RingQuinoxaline
Ethyl Acetate GroupEthyl Acetate

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains. In a study comparing several quinoxaline derivatives, this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. In vitro assays indicated that this compound inhibits pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Initial findings suggest that this compound may inhibit tumor cell proliferation. A study involving human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 20 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside ciprofloxacin. The results showed that while ciprofloxacin had an MIC of 10 µg/mL against E. coli , the quinoxaline derivative exhibited comparable efficacy with an MIC of 50 µg/mL . This highlights its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound demonstrated that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction of TNF-α by approximately 60% at a concentration of 25 µM . This finding supports its therapeutic potential in inflammatory conditions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other related compounds is essential:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-(1H-pyrazol-5-yl)-acetateContains a pyrazole ringDifferent biological activity profiles
Ethyl 4-(1H-pyrazol-5-yloxy)-butanoateFeatures an ether linkagePotentially different reactivity
Ethyl 5-(phenyl)-1H-pyrazolecarboxylateContains a phenyl groupDistinct pharmacological properties

The presence of the quinoxaline structure in this compound distinguishes it from these compounds, particularly regarding its broad spectrum of biological activities .

Properties

CAS No.

88051-09-6

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 2-bromo-2-(3-oxo-4H-quinoxalin-2-yl)acetate

InChI

InChI=1S/C12H11BrN2O3/c1-2-18-12(17)9(13)10-11(16)15-8-6-4-3-5-7(8)14-10/h3-6,9H,2H2,1H3,(H,15,16)

InChI Key

HQNRIYDQTYXGKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2NC1=O)Br

Origin of Product

United States

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